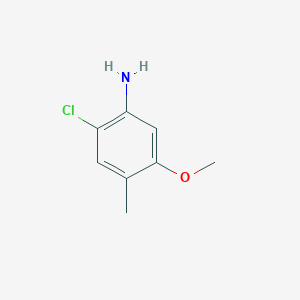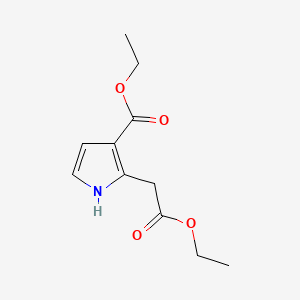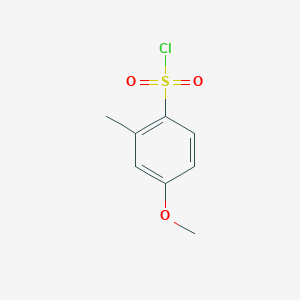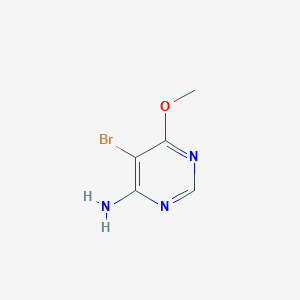
2-Chloro-5-methoxy-4-methylaniline
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-methylaniline (CMMA) is an organic compound that is widely used in various scientific and industrial applications. CMMA is a derivative of aniline, a type of aromatic amine. It is a colorless liquid with a strong odor and is soluble in organic solvents. CMMA has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in research applications such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Macromolecular Binding and Metabolism Studies
The compound 2-Chloro-5-methoxy-4-methylaniline has been studied for its interaction with macromolecules. Research by Hill, Shih, and Struck (1979) investigated the binding of 4-chloro-2-methylaniline, a closely related compound, to proteins, DNA, and RNA in rat liver. This study provides insights into how such chemicals interact at a molecular level with various biological components (Hill, Shih, & Struck, 1979).
Synthesis and Antioxidant Activities
Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds by reacting ω-chloro-isonitrosoacetophenone with 2-chloro-4-methylaniline, among others. These compounds exhibited significant antioxidant activities, showcasing the potential of 2-Chloro-5-methoxy-4-methylaniline derivatives in developing antioxidants (Topçu, Ozen, Bal, & Taş, 2021).
Spectroscopic Analysis for Molecular Structure Determination
Arjunan and Mohan (2009) conducted Fourier Transform Infrared (FTIR) and FT-Raman spectroscopic analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This study helps in understanding the molecular structure and vibrational modes of such compounds,which is crucial for further chemical and pharmaceutical applications (Arjunan & Mohan, 2009).
Drug Synthesis
2-Chloro-5-methoxy-4-methylaniline has also been utilized in drug synthesis. For instance, Zhao, Lei, and Guo (2017) used a derivative in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its application in the synthesis of complex organic molecules for pharmaceutical purposes (Zhao, Lei, & Guo, 2017).
Chemical Analysis and Characterization Techniques
Karabacak, Karagöz, and Kurt (2008) conducted a comprehensive experimental and theoretical vibrational spectra analysis of 2-chloro-5-methylaniline. Their work provides important insights into the spectroscopic characterization and structural analysis of such compounds (Karabacak, Karagöz, & Kurt, 2008).
Propriétés
IUPAC Name |
2-chloro-5-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTUEYTPBMKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563900 | |
| Record name | 2-Chloro-5-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133088-44-5 | |
| Record name | 2-Chloro-5-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)












